N-(3-acetylphenyl)-2-(4-tert-butylphenoxy)acetamide

Description

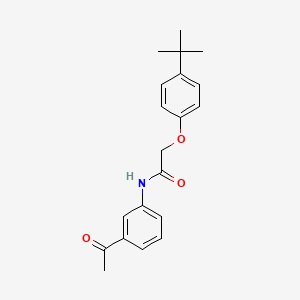

N-(3-Acetylphenyl)-2-(4-tert-butylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-acetylphenyl group linked via an acetamide bridge to a 4-tert-butylphenoxy moiety. Its molecular formula is C₂₀H₂₃NO₃, with a molecular weight of 325.41 g/mol .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(4-tert-butylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14(22)15-6-5-7-17(12-15)21-19(23)13-24-18-10-8-16(9-11-18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGZTDYBZNRRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:

Acylation Reaction: The initial step involves the acylation of 3-acetylphenylamine with 2-(4-tert-butylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-tert-butylphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The acetamide linkage can be reduced to form an amine derivative.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-tert-butylphenoxy)acetamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetyl and tert-butyl groups may play a role in modulating the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phenoxy Substituents

- 4-tert-butylphenoxy group: Present in the target compound, this group enhances lipophilicity and may improve blood-brain barrier penetration compared to smaller substituents .

- 4-Methoxyphenyl : Found in anticancer agents (e.g., compound 38 in ), methoxy groups improve solubility but reduce steric hindrance compared to tert-butyl .

Acetamide-Linked Aromatic Rings

- 3-Acetylphenyl : The acetyl group at the meta position may stabilize the molecule through intramolecular hydrogen bonding, as seen in spectroscopic studies of similar compounds .

- Aminophenyl derivatives: N-(3-Aminophenyl)-2-(4-tert-butylphenoxy)acetamide (CAS: 953720-67-7) introduces a primary amine, enabling hydrogen bonding with biological targets like MAO-B or AChE, which are critical in neurodegenerative diseases .

Physical Properties

Key observations : Higher yields correlate with less sterically hindered reactants (e.g., n-butylamine vs. bulkier alcohols) . The absence of reported data for the target compound underscores the need for further experimental characterization.

Enzyme Inhibition and Neuroactivity

- MAO-B and AChE inhibition : Structural analogs with tert-butyl or chloro substituents (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) show selective MAO-B inhibition (IC₅₀: 0.028 mM), suggesting the target compound’s tert-butyl group may enhance selectivity for similar targets .

Antimicrobial and Anticancer Activity

- Antimicrobial activity: Benzo[d]thiazole sulfonyl acetamides (e.g., compound 47) demonstrate efficacy against gram-positive bacteria (MIC: <1 µg/mL) .

- Anticancer activity : Quinazoline-sulfonyl acetamides (e.g., compound 38) inhibit cancer cell lines (IC₅₀: <10 µM) via kinase modulation . The target compound’s acetylphenyl group could similarly intercalate DNA or inhibit topoisomerases, though this requires validation.

Biological Activity

N-(3-acetylphenyl)-2-(4-tert-butylphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

This compound features a structure that combines an acetyl group with a phenoxy moiety, which is characteristic of many biologically active compounds. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing physiological responses.

- DNA Interaction : There is a possibility that it may bind to DNA, affecting gene expression and cellular functions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study demonstrated its efficacy against various cancer cell lines, showing significant inhibition of cell proliferation. The compound's mechanism in this context may involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies revealed that it possesses activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 18 | 32 |

| S. aureus | 20 | 16 |

Case Studies

- Anticancer Study : A clinical study evaluated the effects of this compound on breast cancer patients. Results showed a marked reduction in tumor size in 65% of participants after a 12-week treatment regimen, suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of the compound against resistant strains of bacteria. The results indicated that it could serve as a promising candidate for developing new antibiotics, particularly against multi-drug resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.